molecular formula C19H23N5O B2828777 (2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone CAS No. 2415540-31-5

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

Cat. No. B2828777
CAS RN: 2415540-31-5
M. Wt: 337.427
InChI Key: IJRDMOVMYBBHAJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, a six-membered ring with two nitrogen atoms. These structures are often found in pharmaceuticals and could potentially interact with biological systems in various ways .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would feature a pyrimidine ring substituted with a cyclopropyl group and a methyl group. This pyrimidine ring would be connected to a piperazine ring, which in turn is connected to a methanone group with a pyridin-3-ylmethyl substitution .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the pyrimidine ring might undergo reactions at the nitrogen positions, and the piperazine ring could potentially be modified at the nitrogen or carbon positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, charge distribution, and the specific functional groups it contains would influence properties like its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. It’s important to handle all new and unstudied compounds with caution .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include testing its reactivity, stability, and interactions with biological targets. If it shows promising activity, it could be further optimized and potentially developed into a new pharmaceutical .

properties

IUPAC Name

(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-11-17(22-18(21-14)16-4-5-16)19(25)24-9-7-23(8-10-24)13-15-3-2-6-20-12-15/h2-3,6,11-12,16H,4-5,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRDMOVMYBBHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrimidine

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